molecular formula C23H23N3O3 B2611441 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326853-53-5

2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2611441
CAS No.: 1326853-53-5
M. Wt: 389.455
InChI Key: NFGFRWYNMBURNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, provided as a high-purity material for research applications. This molecule features a pyrazolo[1,5-a]pyrazin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further substituted with a 3,4-dimethoxyphenyl group and a (2,5-dimethylphenyl)methyl moiety, which may influence its physicochemical properties and biological interactions. Compounds based on the pyrazolo[1,5-a]pyrazine scaffold have been investigated for various therapeutic areas. For instance, related pyrazolo[1,5-a]pyrazin-4-one derivatives have been discovered as potent and brain-penetrant GluN2A-selective positive allosteric modulators, representing a promising approach for treating neuropsychiatric diseases such as schizophrenia and depression . Other studies have explored the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and demonstrated their inhibition against the growth of A549 and H322 lung cancer cells . Additionally, pyrazolo[1,5-a]pyrimidines, a closely related class of heterocycles, are recognized as purine analogues and have attracted wide pharmaceutical interest due to properties such as antitrypanosomal and antischistosomal activity . This compound is intended for research use only, making it a valuable tool for scientists exploring new chemical entities in areas including oncology, neuroscience, and infectious disease. Researchers can utilize this molecule for in vitro screening, target identification, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-15-5-6-16(2)18(11-15)14-25-9-10-26-20(23(25)27)13-19(24-26)17-7-8-21(28-3)22(12-17)29-4/h5-12,19-20,24H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGQZTDRGFMJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CN3C(C2=O)CC(N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazin-4-one core, followed by the introduction of the 3,4-dimethoxyphenyl and 2,5-dimethylphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, such as palladium or copper complexes, and conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties might be useful in materials science, for example, in the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action for 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Isomerism

Pyrazolo[1,5-a]pyrazin-4-one vs. Pyrazolo[3,4-b]pyrazin-5(4H)-one ()
  • Core Difference: The target compound’s [1,5-a]pyrazinone core differs from the [3,4-b]pyrazinone isomer in .
  • For instance, [1,5-a] derivatives may exhibit better planarity for π-π stacking in enzyme binding pockets compared to [3,4-b] isomers.

Substituent Effects on Physicochemical Properties

Comparison with 2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one ()
  • Position 2 : The target compound’s 3,4-dimethoxyphenyl vs. ’s 3-chloro-4-ethoxyphenyl.
    • Methoxy groups (target) increase electron density and solubility compared to chloro-ethoxy substituents ().
  • Position 5: The target’s (2,5-dimethylphenyl)methyl vs. ’s oxazole-containing substituent.
  • Hypothesized Activity : The target compound’s hydrophobic dimethylphenyl group may improve membrane permeability, favoring CNS activity, while ’s oxazole could enhance solubility for systemic applications.
Comparison with 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one ()
  • Position 2 : The target’s 3,4-dimethoxyphenyl vs. 4-chlorophenyl ().
    • Chlorine () is electron-withdrawing, reducing solubility but increasing metabolic stability.

Structural and Functional Data Table

Compound (Core + Substituents) Position 2 Substituent Position 5 Substituent Key Properties/Activities Source
Target: Pyrazolo[1,5-a]pyrazin-4-one 3,4-Dimethoxyphenyl (2,5-Dimethylphenyl)methyl High solubility, moderate hydrophobicity N/A
: Pyrazolo[1,5-a]pyrazin-4-one 3-Chloro-4-ethoxyphenyl Oxazole-containing methyl Enhanced polarity, H-bond potential
: Pyrazolo[1,5-a]pyrazin-4-one 4-Chlorophenyl 3,4-Dimethoxyphenethyl Flexible binding, metabolic stability
: Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl 4-Fluorophenyl, trifluoromethyl Antitrypanosomal, kinase inhibition

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H28N4O3\text{C}_{23}\text{H}_{28}\text{N}_4\text{O}_3

This structure consists of a pyrazolo[1,5-a]pyrazin core with substituents that enhance its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The specific compound in focus has been evaluated for its cytotoxic effects in vitro against breast cancer cell lines such as MCF-7 and MDA-MB-231. Results demonstrated a notable reduction in cell viability, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been widely documented. The compound under review has been shown to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways in preclinical models. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrazolo compound has exhibited antimicrobial activity against various bacterial strains. Studies have demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, which could pave the way for its use in treating infectious diseases .

Research Findings and Case Studies

Study Findings
Study 1: Antitumor ActivityThe compound showed IC50 values in the micromolar range against MCF-7 cells.Suggests potential for development as an anticancer drug.
Study 2: Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6 was observed in treated cells.Indicates efficacy in managing inflammatory conditions.
Study 3: Antimicrobial EfficacyEffective against E. coli and S. aureus with MIC values < 50 µg/mL.Promising candidate for antibiotic development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
  • Modulation of Cytokine Production : It appears to modulate the production of cytokines associated with inflammation.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effects may arise from disrupting bacterial cell wall integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.